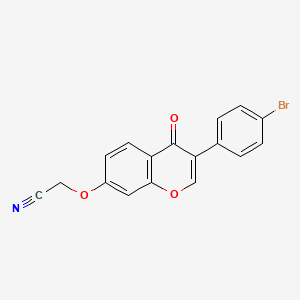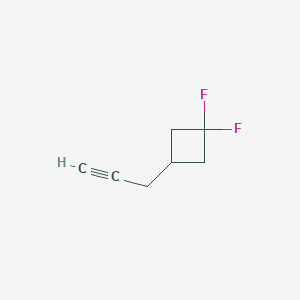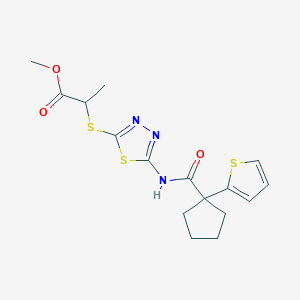
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol” is a complex organic molecule that contains a pyrrolidine ring, a piperidine ring, and a sulfonyl group attached to a 2-chlorophenyl group . Pyrrolidine is a five-membered ring with one nitrogen atom, and piperidine is a six-membered ring with one nitrogen atom. Both of these structures are commonly used in medicinal chemistry .
Molecular Structure Analysis
The pyrrolidine and piperidine rings in the compound contribute to its three-dimensional structure due to their non-planarity . The sulfonyl group attached to the 2-chlorophenyl group likely adds to the compound’s polarity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the pyrrolidine and piperidine rings might undergo reactions at the nitrogen atom .科学的研究の応用
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine and piperidine rings are common motifs in drug design due to their ability to interact with biological targets. The sulfonyl group can act as a bioisostere, replacing functional groups in known drugs to improve their properties . This compound could serve as a scaffold for developing new medications with improved efficacy and reduced side effects.
Pharmacokinetics: Enhancing Drug Absorption
The presence of both polar (sulfonyl group) and nonpolar (chlorophenyl ring) regions in the molecule could affect its solubility and, consequently, its absorption and distribution within the body. Researchers could explore how modifications to this compound influence its pharmacokinetic profile .
Neurology: Modulation of Neurotransmitter Receptors
Compounds containing piperidine and pyrrolidine rings have been shown to interact with neurotransmitter receptors, which could be beneficial in treating neurological disorders. This compound could be investigated for its potential effects on receptor modulation .
Oncology: Anticancer Agent Development
The structural complexity of this compound provides multiple points for interaction with biological targets. It could be studied for its potential use as an anticancer agent, possibly through the inhibition of cancer cell growth or metastasis .
Inflammation: NLRP3 Inflammasome Inhibition
The compound’s structure is similar to known NLRP3 inflammasome inhibitors, which are important in the regulation of inflammation. Research could focus on the compound’s ability to modulate inflammatory responses in various diseases .
Material Science: Organic Synthesis Building Blocks
The diverse functional groups present in this compound make it a valuable building block in organic synthesis. It could be used to construct complex molecules for material science applications .
Biochemistry: Enzyme Inhibition Studies
Enzymes play crucial roles in biological processes, and inhibitors are important tools for studying their function. This compound could be used to investigate the inhibition of specific enzymes, providing insights into their mechanisms .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, this compound could serve as a standard or reference material in chromatographic analyses, helping to calibrate equipment or validate methodologies .
将来の方向性
特性
IUPAC Name |
1-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-14-3-1-2-4-15(14)22(20,21)18-9-5-12(6-10-18)17-8-7-13(19)11-17/h1-4,12-13,19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAJSUPMJONVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2861691.png)
![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)
![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2861694.png)
![(6-Cyclopentyloxypyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861695.png)
![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)
![N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2861701.png)
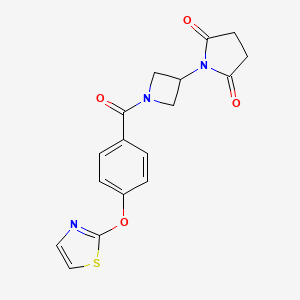

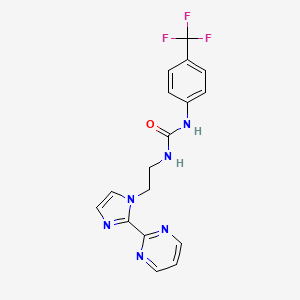
![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)
